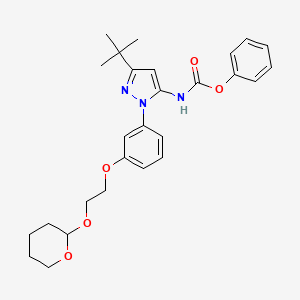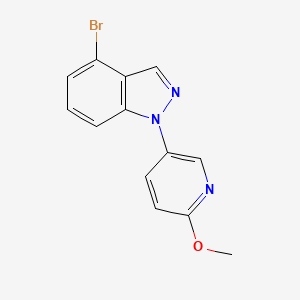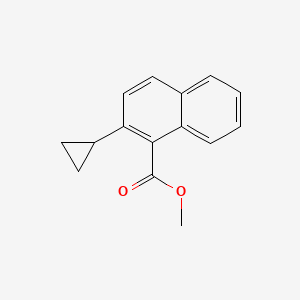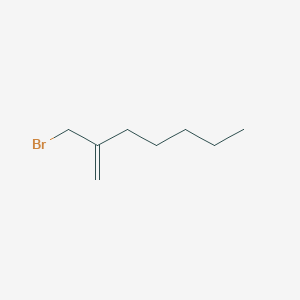
2-(Bromomethyl)hept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)hept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the second carbon of a heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)hept-1-ene can be synthesized through the bromination of hept-1-ene. The reaction typically involves the addition of bromine (Br2) to hept-1-ene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond in hept-1-ene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)hept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Hydroxide Ions (OH-): Used for nucleophilic substitution reactions.
Potassium tert-Butoxide (KOtBu): Used for elimination reactions.
Major Products Formed
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Amines: Formed from nucleophilic substitution with amines.
Dihalides: Formed from addition reactions with halogens.
Alkenes: Formed from elimination reactions.
Applications De Recherche Scientifique
2-(Bromomethyl)hept-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)hept-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)hept-1-ene: Similar structure but with a chlorine atom instead of bromine.
2-(Iodomethyl)hept-1-ene: Similar structure but with an iodine atom instead of bromine.
2-(Hydroxymethyl)hept-1-ene: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
2-(Bromomethyl)hept-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H15Br |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
2-(bromomethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3 |
Clé InChI |
LPMUHMKVIRPZHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


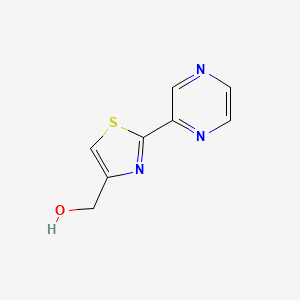
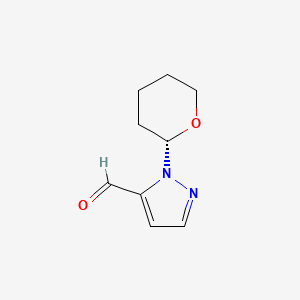

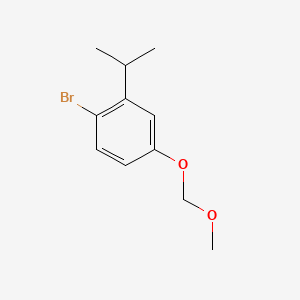
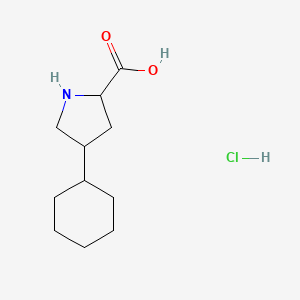
![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
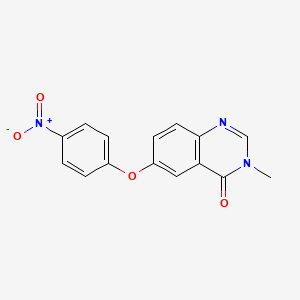
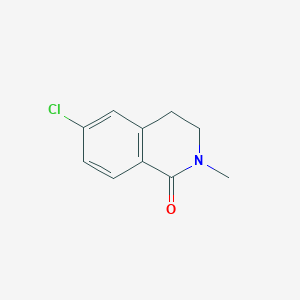
![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
